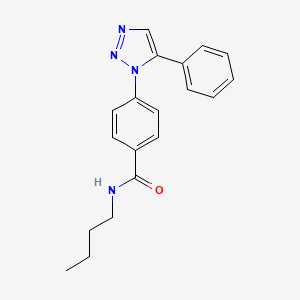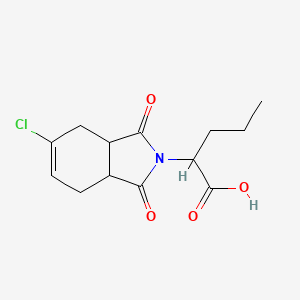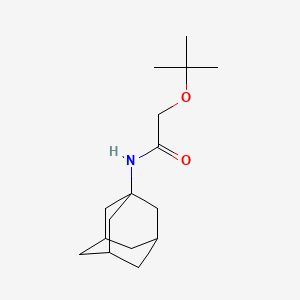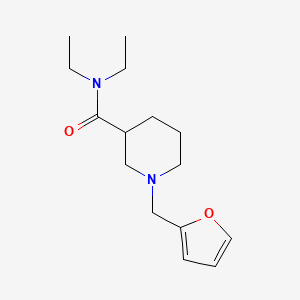![molecular formula C22H21N3O5 B5089027 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Also known as NBD-Cl, this compound is a fluorescent labeling reagent used in biochemical research.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves the formation of a covalent bond with amino groups of proteins and peptides. The compound is excited by light of a specific wavelength, which causes it to emit fluorescence. This fluorescence can be used to detect and quantify the labeled proteins or peptides.
Biochemical and Physiological Effects:
2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione does not have any known biochemical or physiological effects. It is a non-toxic compound that does not interact with cells or tissues in any significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high sensitivity and specificity. It can detect even small amounts of labeled proteins or peptides. Another advantage is its ease of use and versatility. The compound can be used with a variety of biomolecules and in various experimental conditions.
One of the limitations of using 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is its relatively low yield in the synthesis method. This can make it expensive to use in large-scale experiments. Another limitation is its susceptibility to photobleaching, which can reduce the fluorescence intensity over time.
Direcciones Futuras
There are several future directions for research involving 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of research is the development of new fluorescent labeling reagents with higher sensitivity and specificity. Another area of research is the application of NBD-Cl in the study of protein-protein interactions and signaling pathways. Additionally, the use of NBD-Cl in live cell imaging and in vivo studies is an area of active research.
Métodos De Síntesis
The synthesis method of 2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of N-(2-bromoethyl)phthalimide with 4-nitrobenzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine to yield the final product. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has various scientific research applications. One of the primary applications of this compound is as a fluorescent labeling reagent in biochemical research. It is used to label proteins, peptides, and other biomolecules for detection and quantification purposes. NBD-Cl has also been used to study the structure and function of ion channels, enzymes, and receptors.
Propiedades
IUPAC Name |
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20-17-6-2-3-7-18(17)21(27)24(20)19(22(28)23-12-4-1-5-13-23)14-15-8-10-16(11-9-15)25(29)30/h2-3,6-11,19H,1,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUFNJDJYZPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)

![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)
![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)

![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)